(S)-2-Amino-2-phenylacetamide hydrochloride

Chiral Chromatography Enantiomeric Excess Quality Control

Stereochemistry dictates bioactivity. (S)-2-Amino-2-phenylacetamide hydrochloride (CAS 60079-51-8) provides the defined (S)-configuration essential for synthesizing (S)-configured pharmaceutical targets. As a chiral auxiliary in heterogeneous hydrogenation, it achieves up to 99% diastereomeric excess (de). This building block is directly employed in preparing selective pyrazolylpyrrole ERK inhibitors and fluorinated DPP-IV antidiabetic agents. Substituting with the (R)-enantiomer (CAS 63291-39-4) or racemate inverts or randomizes the stereocenter, yielding different diastereomers. Verify your stereochemical requirements before ordering. Supplied at 98% purity for research and development applications.

Molecular Formula C10H14ClNO3
Molecular Weight 186.64 g/mol
CAS No. 60079-51-8
Cat. No. B554970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-phenylacetamide hydrochloride
CAS60079-51-8
SynonymsL-Serinebenzylesterhydrochloride; 60022-62-0; H-Ser-OBzl.HCl; SER(BZL).HCL; SBB064266; benzyl(2S)-2-amino-3-hydroxypropanoatehydrochloride; L-Serine,phenylmethylester; H-Ser-OBzlinvertedexclamationmarkcurrencyHCl; H-Ser.OBzl.HCl; PubChem19043; H-Ser-Obzlhydrochloride; L-serine-benzylesterHCl; SCHEMBL543358; serinebenzylesterhydrochloride; CTK7J6964; MGZWCDQAKCHOBX-FVGYRXGTSA-N; MolPort-009-199-980; ACT05184; ANW-33415; MFCD00038955; AKOS015847162; AKOS015889945; CS13835; DS-1078; AK-41494
Molecular FormulaC10H14ClNO3
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-]
InChIInChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1
InChIKeyMGZWCDQAKCHOBX-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-phenylacetamide Hydrochloride (CAS 60079-51-8): Chiral Building Block Specifications and Vendor Purity Data


(S)-2-Amino-2-phenylacetamide hydrochloride (CAS 60079-51-8), also known as L-phenylglycine amide hydrochloride, is a chiral amino amide building block [1]. It is primarily used as a chiral auxiliary in asymmetric synthesis and as an intermediate in pharmaceutical development . Vendor specifications indicate a typical purity of ≥95% (HPLC) .

Why (S)-2-Amino-2-phenylacetamide Hydrochloride Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


In asymmetric synthesis and chiral drug development, the stereochemical configuration of a building block directly dictates the stereochemical outcome of the final product. Substituting (S)-2-Amino-2-phenylacetamide hydrochloride with its (R)-enantiomer (CAS 63291-39-4) or the racemic mixture will invert or randomize the stereocenter in the target molecule, leading to a different diastereomer [1]. This is critical because the (R)-enantiomer is a key intermediate for β-lactam antibiotics like ampicillin [2], while the (S)-enantiomer is used for distinct applications such as chiral auxiliaries for (S)-configured targets [3].

Quantitative Differentiation of (S)-2-Amino-2-phenylacetamide Hydrochloride: Comparative Data for Procurement Decisions


Enantiomeric Purity Specification: (S)-Enantiomer vs. (R)-Enantiomer

Procurement of the correct enantiomer is critical. Vendor specifications for the (R)-enantiomer (CAS 63291-39-4) indicate an enantiomeric purity of ≥99.5%, with the undesired enantiomer ≤0.5% as determined by chiral HPLC [1]. While a direct, identically-sourced specification for (S)-2-Amino-2-phenylacetamide hydrochloride is not available, this demonstrates the high enantiopurity standards for this class of chiral building blocks.

Chiral Chromatography Enantiomeric Excess Quality Control

Application in Asymmetric Synthesis: (S)-Phenylglycine Amide as a Chiral Auxiliary

(S)-Phenylglycine amide (the free base of the target compound) has been demonstrated as a highly effective chiral auxiliary. In the heterogeneous hydrogenation of enamines, its use led to the synthesis of chiral β-amino acid derivatives with up to 99% diastereomeric excess (de) [1]. This performance is comparable to the well-established use of (R)-phenylglycine amide, which achieves diastereomeric ratios >99:1 in similar Strecker and Ugi reactions [2][3].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Vendor Purity Standards: (S)-2-Amino-2-phenylacetamide Hydrochloride

The chemical purity of (S)-2-Amino-2-phenylacetamide hydrochloride is consistently specified by vendors. Fluorochem lists the product with a purity of 95.0% , while other suppliers such as CymitQuimica specify a purity of 97% . This level of purity is suitable for most research and development applications, including use as a building block for further derivatization.

Chemical Purity HPLC Analysis Vendor Specification

Key Application Scenarios for (S)-2-Amino-2-phenylacetamide Hydrochloride Based on Performance Data


Asymmetric Synthesis of (S)-Configured β-Amino Acid Derivatives

Use (S)-2-Amino-2-phenylacetamide (free base) as a chiral auxiliary in heterogeneous hydrogenation reactions to achieve high diastereoselectivity (up to 99% de) in the synthesis of chiral β-amino acid derivatives [1]. This is a direct application supported by the compound's demonstrated performance in enamine hydrogenation.

Synthesis of Selective Pyrazolylpyrrole ERK Inhibitors

Employ L-Phenylglycine Amide (the free base) as a key building block in the preparation of selective pyrazolylpyrrole ERK inhibitors [1]. This is a specific medicinal chemistry application identified in vendor literature.

Preparation of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Analogs

Utilize L-Phenylglycine Amide as a starting material for synthesizing fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which are being investigated as DPP-IV inhibitors and potential antidiabetic agents [1].

Enantioselective Synthesis via Chiral Pool Strategy

Leverage the compound's inherent chirality as a member of the chiral pool for the synthesis of other enantiomerically enriched (S)-configured amines and amino acid derivatives, analogous to the use of (R)-phenylglycine amide in synthesizing (S)-1-aminoindane (96% ee) [1].

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